molecular formula C38H52N4O6S2 B12766165 (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide CAS No. 159878-30-5

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide

Cat. No.: B12766165
CAS No.: 159878-30-5
M. Wt: 725.0 g/mol
InChI Key: HSGWMHCBWWNMPP-SRYSGFPJSA-N
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Description

Historical Context of Polycyclic Isoquinoline Derivatives in Medicinal Chemistry

Isoquinoline alkaloids have served as foundational templates in drug discovery since the isolation of papaverine from opium poppies in the 19th century. Early pharmacological studies revealed that the benzopyridine core of isoquinoline enables diverse interactions with biological targets, particularly in the cardiovascular and central nervous systems. The 20th century saw systematic exploration of synthetic isoquinoline derivatives, culminating in FDA-approved agents such as the antihypertensive quinapril and the vasodilator papaverine.

A pivotal shift occurred with the discovery that polycyclic isoquinoline derivatives exhibit enhanced target selectivity compared to simpler analogs. For instance, the introduction of decahydroisoquinoline scaffolds in the 1990s improved metabolic stability and blood-brain barrier penetration, as demonstrated by neuroprotective analogs targeting monoamine oxidases and cytochrome P450 enzymes. Contemporary research, such as the development of Ebola virus entry inhibitors featuring (3S,4aS,8aS)-decahydroisoquinoline-3-carboxamide cores, underscores the scaffold’s adaptability to emerging therapeutic challenges.

Structural Evolution from Decahydroisoquinoline-3-Carboxamide Scaffolds

The decahydroisoquinoline-3-carboxamide motif provides a rigid, bicyclic framework that preorganizes substituents for optimal target engagement. Early derivatives like (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide prioritized conformational restriction to enhance binding to G-protein-coupled receptors. Structural diversification strategies include:

  • Peripheral Substituent Modulation : The addition of sulfonamide groups at C-2 improves water solubility and hydrogen-bonding capacity, as seen in antiviral derivatives targeting viral glycoproteins.
  • Aromatic Extensions : Naphthalene-2-sulfinyl moieties introduced at the C-3 position augment π-π stacking interactions with hydrophobic enzyme pockets, a design principle validated in protease inhibitor studies.
  • Stereochemical Expansion : Installation of multiple chiral centers, such as the (2R,3S)-2-hydroxy-4-phenylbutyl chain, enables precise control over three-dimensional binding geometries. This approach mitigates off-target effects observed in racemic mixtures of earlier isoquinoline drugs.

The target compound exemplifies this evolution, combining a decahydroisoquinoline core with methanesulfonamido and naphthalenesulfinyl groups to create a multifunctional architecture capable of simultaneous interactions with polar and nonpolar enzyme regions.

Significance of Chiral Centers and Stereochemical Complexity

With seven stereogenic centers, the compound’s biological activity is inextricably linked to its stereochemistry. Key stereostructural relationships include:

  • Core Configuration : The (3S,4aS,8aS) decahydroisoquinoline conformation imposes a boat-like geometry that positions the tert-butyl carboxamide group for axial interactions with target proteins. Molecular dynamics simulations of analogous compounds show this configuration improves binding pocket complementarity by 40% compared to epimeric forms.
  • Sidechain Chirality : The (2R,3S)-2-hydroxy-4-phenylbutyl substituent’s stereochemistry governs hydrogen-bond donor-acceptor patterns. In Ebola virus glycoprotein inhibitors, the 2R configuration increases binding affinity by 3-fold relative to 2S analogs, likely through optimized contact with Asp522 and Lys510 residues.
  • Sulfinyl Group Orientation : The (2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido chain’s stereochemistry influences both solubility and target engagement. The naphthalene-2-sulfinyl group’s (S)-configuration enhances hydrophobic contact surface area by 18% in molecular docking models compared to (R)-isomers.

Properties

CAS No.

159878-30-5

Molecular Formula

C38H52N4O6S2

Molecular Weight

725.0 g/mol

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methanesulfonamido)-3-naphthalen-2-ylsulfinylpropanoyl]amino]-4-phenylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C38H52N4O6S2/c1-38(2,3)40-37(45)34-22-29-16-10-11-17-30(29)23-42(34)24-35(43)32(20-26-12-6-5-7-13-26)39-36(44)33(41-50(4,47)48)25-49(46)31-19-18-27-14-8-9-15-28(27)21-31/h5-9,12-15,18-19,21,29-30,32-35,41,43H,10-11,16-17,20,22-25H2,1-4H3,(H,39,44)(H,40,45)/t29-,30+,32-,33+,34-,35+,49?/m0/s1

InChI Key

HSGWMHCBWWNMPP-SRYSGFPJSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of TYA5 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate . This reaction yields 5-methyl-3-(p-tolyl)thiazolo[4,5-d]thiazole-2(3H)-thione. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

TYA5 undergoes various types of chemical reactions, including:

    Oxidation: TYA5 can be oxidized using oxidizing agents like potassium ferricyanide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: TYA5 can undergo substitution reactions, particularly with halogens and other nucleophiles. Common reagents used in these reactions include potassium carbonate, sodium borohydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a decahydroisoquinoline core, which is significant for its biological activity. The presence of multiple functional groups including hydroxyl, carboxamide, and sulfonamide enhances its interaction with biological targets.

Pharmacological Potential

Research has indicated that compounds similar to (3S,4aS,8aS)-N-tert-butyl... exhibit various pharmacological activities:

  • Anti-inflammatory Activity : The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. In silico studies suggest that it may effectively block this enzyme, leading to reduced inflammation .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines. The structural modifications allow for enhanced binding to cancer-related targets .

Case Study 1: In Silico Docking Studies

A study conducted using molecular docking simulations demonstrated that the compound binds effectively to the active site of 5-LOX. The binding affinity was quantified using scoring functions that predict the stability of the enzyme-inhibitor complex. These findings suggest a promising avenue for further development as an anti-inflammatory agent .

Case Study 2: Synthesis and Characterization

A two-stage synthesis protocol was developed for this compound utilizing commercially available reagents. The structure was confirmed through techniques such as NMR and LC-MS. This research highlights the feasibility of synthesizing complex molecules for pharmaceutical applications .

Mechanism of Action

The mechanism of action of TYA5 involves its interaction with specific molecular targets and pathways. For instance, TYA5 has been shown to inhibit histone deacetylase 6 (HDAC6), which plays a role in various cellular processes . This inhibition can lead to changes in gene expression and protein function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Complexity Key Bioactivity/Application
Target Compound Decahydroisoquinoline core, naphthalene sulfinyl, methanesulfonamido, tert-butyl High (multi-step, stereospecific) Potential protease inhibition
Saquinavir (C12H14N2O; 136465-78-6) Hydroxy-phenylbutyl, phthalimido, tert-butyl Moderate HIV protease inhibitor
(3S,4aS,8aS)-N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]-decahydroisoquinoline-3-carboxamide Chloro-nitrobenzamido, hydroxypropyl, tert-butyl High Crystallographic model for SAR
(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide Thiazolidine core, hydroxy-methylbenzoyl, tert-butyl High Antiviral candidate

Key Findings:

Structural Similarities :

  • All compounds share the tert-butyl carboxamide group, critical for enhancing lipophilicity and metabolic stability .
  • The hydroxy-phenylbutyl side chain is common in protease inhibitors (e.g., Saquinavir), suggesting a role in active-site binding .

Functional Divergence: The naphthalene sulfinyl group in the target compound distinguishes it from analogs with phthalimido or chloro-nitrobenzamido substituents. This moiety may improve target specificity via π-π interactions absent in simpler derivatives .

Synthesis Challenges :

  • The target compound’s synthesis is more complex than Saquinavir’s due to the stereospecific incorporation of the naphthalene sulfinyl group, requiring chiral resolution techniques .
  • Analogous compounds with thiazolidine cores (e.g., ) face similar challenges in maintaining stereochemical fidelity during multi-step reactions .

Structure-Activity Relationships (SAR): Crystallographic data () reveals that the decahydroisoquinoline scaffold enforces a rigid conformation, optimizing binding pocket complementarity . Substitution at the 3-position (e.g., methanesulfonamido vs. phthalimido) correlates with potency shifts in protease inhibition, as seen in Saquinavir derivatives .

Research Implications

  • Therapeutic Potential: The target compound’s unique sulfinyl and sulfonamido groups position it as a candidate for targeted enzyme inhibition, particularly in diseases requiring chiral discrimination (e.g., viral proteases).
  • Synthetic Accessibility : Despite high synthetic complexity (SAS score ~2.5–3.0, per ), its structural features justify further optimization for preclinical evaluation.
  • Divergent Mechanisms: While structurally similar to cathinone analogs (), its lack of psychostimulant substituents (e.g., methylenedioxy groups) minimizes abuse liability .

Biological Activity

The compound (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide is a member of the decahydroisoquinoline family, which has garnered attention for its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its efficacy as an Ebola entry inhibitor and its mechanism of action.

Chemical Structure

The compound's structure can be summarized as follows:

Component Description
Core Structure Decahydroisoquinoline
Functional Groups N-tert-butyl, Hydroxy, Methanesulfonamide, Sulfinyl group
Molecular Formula C₃₁H₄₃N₃O₅S

1. Ebola Virus Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of Ebola virus entry. A notable study reported that derivatives of this compound exhibited significant inhibitory activity against the Ebola virus in pseudotyped virus systems. The most potent derivative showed an IC50 value indicating effective inhibition at low concentrations .

The mechanism by which this compound inhibits Ebola virus entry involves interference with viral fusion processes. It is hypothesized that the structural features of the decahydroisoquinoline scaffold allow it to interact with viral proteins essential for entry into host cells.

3. Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study revealed that modifications to the core structure can enhance antiviral activity while reducing toxicity. For example, alterations in the side chains and functional groups were found to correlate positively with increased potency against Ebola .

Case Study 1: High-throughput Screening

In a high-throughput screening assay, several derivatives of the compound were tested against Ebola pseudotyped viruses. The results indicated that certain modifications led to a marked increase in antiviral activity compared to the parent compound. Specifically, compounds with additional hydrophilic groups showed improved solubility and bioavailability .

Case Study 2: Toxicity Assessment

In parallel studies assessing toxicity, compounds derived from this scaffold exhibited lower cytotoxicity compared to traditional antiviral agents. This suggests a favorable therapeutic index for further development in clinical settings .

Research Findings Summary

Study Findings Reference
High-throughput screening of Ebola inhibitorsIdentified potent inhibitors with low IC50 values
Structure-activity relationship analysisEnhanced activity with specific modifications
Toxicity evaluationLower cytotoxicity than existing antivirals

Q & A

Basic Questions

Q. What are the critical synthetic steps for preparing this compound, and how can researchers optimize yield and purity?

  • Answer : The synthesis involves sequential coupling of stereochemically defined subunits. Key steps include:

  • Protection of amine groups : Use tert-butyl carbamate (Boc) or methanesulfonamide to protect reactive amines during coupling reactions .
  • Stereoselective formation : Employ chiral auxiliaries or catalysts to ensure correct configuration at (2R,3S) and (2S) centers, as misconfiguration reduces bioactivity .
  • Final deprotection : Use mild acidic conditions (e.g., TFA) to remove Boc groups without degrading the sulfinyl moiety .
    • Optimization : Monitor reaction progress via HPLC and adjust coupling reagents (e.g., HATU/DIPEA) to minimize racemization. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for confirming stereochemistry and structural integrity?

  • Answer :

  • X-ray crystallography : Resolves absolute configuration, particularly for decahydroisoquinoline and hydroxy groups .
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm spatial proximity of substituents (e.g., naphthalene sulfinyl to methanesulfonamido groups) .
  • Circular Dichroism (CD) : Detects chiral centers in solution phase, complementing solid-state X-ray data .

Q. How can researchers assess the compound’s purity, and what impurities are commonly observed?

  • Answer :

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate stereoisomers and detect sulfoxide degradation products .
  • Common impurities :
  • Sulfinyl epimers : Due to axial chirality at the naphthalene sulfinyl group .
  • Incomplete deprotection : Residual Boc-protected intermediates, detectable via LC-MS .

Advanced Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Answer : Contradictions often arise from:

  • Stereochemical impurities : Validate enantiomeric excess (≥98%) via chiral HPLC .
  • Assay variability : Standardize cell-based assays (e.g., IC50_{50} measurements) using positive controls (e.g., Saquinavir for protease inhibition) .
  • Solubility effects : Use DMSO stock solutions ≤0.1% to avoid aggregation in aqueous buffers .
    • Resolution : Perform dose-response curves across multiple cell lines and validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s target interactions and metabolic stability?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., HIV-1 protease) to model sulfinyl group interactions .
  • MD simulations : Assess conformational flexibility of the decahydroisoquinoline core in lipid bilayers to predict membrane permeability .
  • ADMET prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4-mediated oxidation of tert-butyl groups) .

Q. How does the naphthalene-2-sulfinyl moiety influence stability and target binding?

  • Answer :

  • Stability : The sulfinyl group is prone to redox-mediated degradation. Stabilize via lyophilization under inert gas (N2_2) and storage at -80°C .
  • Binding : Sulfinyl oxygen participates in hydrogen bonding with catalytic residues (e.g., Asp25 in HIV-1 protease), confirmed by mutagenesis studies .

Q. What experimental designs are optimal for studying in vivo pharmacokinetics?

  • Answer :

  • Radiolabeling : Incorporate 14C^{14}\text{C} at the tert-butyl group to track absorption/distribution in rodent models .
  • Mass spectrometry imaging : Localize the compound in tissues (e.g., liver, brain) to assess blood-brain barrier penetration .
  • Bile-duct cannulation : Quantify biliary excretion of sulfinyl metabolites .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported IC50_{50} values for enzyme inhibition?

  • Root causes :

  • Enzyme source variability : Recombinant vs. native enzymes may differ in cofactor requirements .
  • Substrate competition : High substrate concentrations mask competitive inhibition; use Michaelis-Menten kinetics to validate .
    • Mitigation : Replicate assays under identical conditions (pH, temperature) and report kinetic parameters (Ki_i, kcat_{\text{cat}}/Km_m) .

Methodological Tables

Parameter Technique Key Considerations Reference
Stereochemical PurityChiral HPLCUse Chiralpak AD-H column; isocratic elution
Metabolic StabilityHepatocyte incubationMonitor sulfoxide → sulfone conversion via LC-MS
Target BindingSurface Plasmon ResonanceImmobilize target on CM5 chip; control for DMSO

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